![molecular formula C20H22ClFN2O4S B2873461 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide CAS No. 921914-58-1](/img/structure/B2873461.png)
3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features. It includes a benzenesulfonamide group, a fluorobenzene group, and a tetrahydrobenzo[b][1,4]oxazepine ring system. These features suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. The tetrahydrobenzo[b][1,4]oxazepine ring system is a type of cycloalkane, which are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The presence of the fluorobenzene and benzenesulfonamide groups suggest potential sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity and the presence of the benzenesulfonamide group could influence its solubility in water .Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
Compounds with structures related to the queried chemical have shown significant potential as enzyme inhibitors, particularly targeting carbonic anhydrases. These inhibitors are researched for their therapeutic relevance in treating conditions such as glaucoma, epilepsy, obesity, and cancer due to their ability to modulate enzyme activity within human bodies. For example, a study by Sapegin et al. (2018) revealed that unprotected primary sulfonamide groups facilitate ring-forming cascades en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors, exhibiting strong inhibition of therapeutically relevant human carbonic anhydrases (Sapegin et al., 2018).
Synthesis and Chemical Properties
Research into these compounds also focuses on their synthesis and chemical properties, exploring efficient routes to produce diverse structures with potential pharmacological activities. For instance, a study on the eco-friendly synthesis of benzoxazepine and malonamide derivatives in aqueous media by Babazadeh et al. (2016) highlights methods for creating related compounds using environmentally benign conditions, which could lead to the development of new pharmaceuticals (Babazadeh et al., 2016).
Anticancer and Antifungal Activities
The synthesis and evaluation of compounds bearing similar structures have demonstrated promising anticancer and antifungal activities. Studies like the one by Zareef et al. (2007), which explored the synthesis and activity of new benzensulfonamides bearing the 1,3,4-oxadiazole moiety, contribute to the ongoing search for effective anticancer and antifungal agents. These research efforts aim to identify novel therapeutics with improved efficacy and specificity for cancer and fungal infections (Zareef et al., 2007).
Pharmacological Evaluation
Further pharmacological evaluation of these compounds is necessary to understand their potential as drug candidates fully. Studies assessing their interaction with biological targets, toxicity profiles, and efficacy in disease models are crucial for advancing these compounds through the drug development pipeline. For example, the evaluation of novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives as promising anxiolytic and analgesic agents by Maltsev et al. (2021) exemplifies the type of research conducted to assess the therapeutic potential of compounds with similar complex structures (Maltsev et al., 2021).
Future Directions
properties
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O4S/c1-4-9-24-17-10-13(5-8-18(17)28-12-20(2,3)19(24)25)23-29(26,27)14-6-7-16(22)15(21)11-14/h5-8,10-11,23H,4,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFLBJXVQAWPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

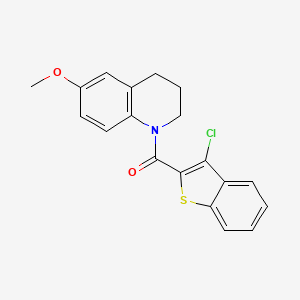
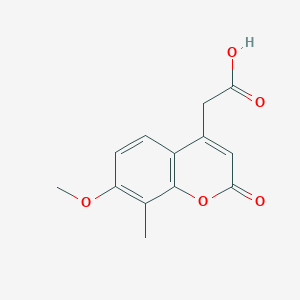
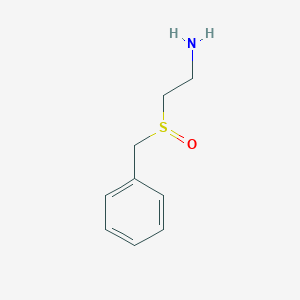
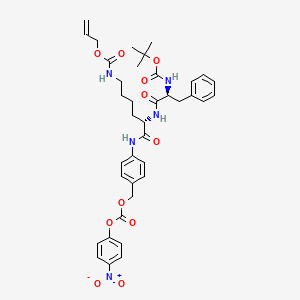
![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2873389.png)
![N,N,6-Trimethyl-1-oxaspiro[2.5]octan-6-amine](/img/structure/B2873390.png)
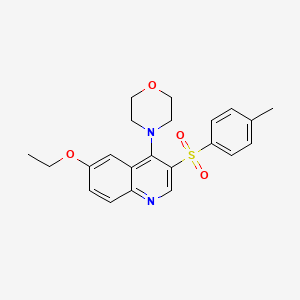
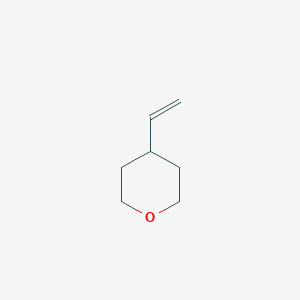
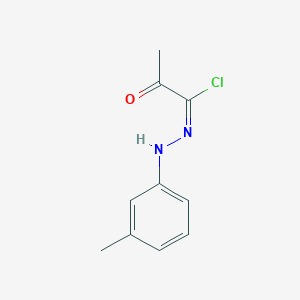
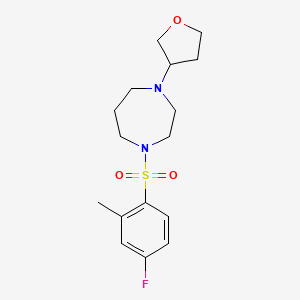
![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol](/img/structure/B2873398.png)
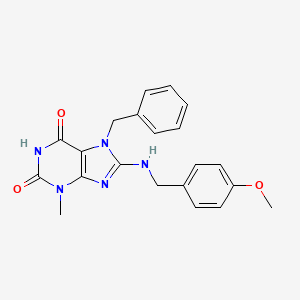
![1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one](/img/structure/B2873400.png)
![2-(2,4-dichlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide](/img/structure/B2873401.png)